7-Bromonaphthalen-2-amine;hydrochloride

Description

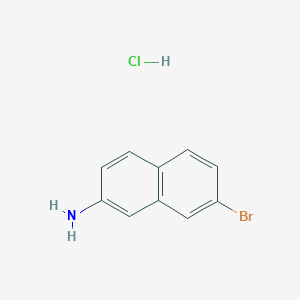

7-Bromonaphthalen-2-amine hydrochloride is a brominated aromatic amine derivative with the molecular formula C₁₀H₈BrN·HCl and a molecular weight of 267.55 g/mol. This compound is primarily utilized in research settings for organic synthesis and pharmaceutical development. Key properties include:

- Purity: >98.00% (typical batch analysis) .

- Solubility: Requires heating to 37°C and sonication for dissolution in common solvents (e.g., DMSO, ethanol) .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in lyophilized form .

- Applications: Serves as a precursor for synthesizing naphthalene-based pharmacophores or fluorescent probes due to its rigid aromatic backbone and bromine substituent .

Properties

IUPAC Name |

7-bromonaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLCAZARZOLMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309461-50-3 | |

| Record name | 7-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 7-Bromonaphthalen-2-amine;hydrochloride involves large-scale bromination processes. The reaction is optimized for higher yields and purity by controlling the reaction parameters such as temperature, concentration of reactants, and reaction time. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium amide or organolithium compounds.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas.

Common Reagents and Conditions

Substitution: Sodium amide in liquid ammonia at -33°C.

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

Major Products Formed

Substitution: Formation of derivatives like 7-alkylnaphthalen-2-amine.

Oxidation: Formation of 7-nitronaphthalen-2-amine.

Reduction: Formation of 7-aminonaphthalene.

Scientific Research Applications

7-Bromonaphthalen-2-amine;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromonaphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Amine Hydrochlorides

2-Amino-5-Bromophenol Hydrochloride (C₆H₅BrNO·HCl)

- Molecular Weight : 230.48 g/mol .

- Structure: A monocyclic bromophenol derivative with an amine group at position 2 and hydroxyl at position 3.

- Synthesis : Prepared via acid hydrolysis of N-(4-bromophenyl)-1-phenylethan-1-imine oxide, yielding 36.1% as a white solid .

- Key Differences :

(2-Bromophenyl)(phenyl)methylamine Hydrochloride (C₁₄H₁₅BrClN)

- Molecular Weight : 312.64 g/mol .

- Structure : A diarylmethane derivative with a brominated phenyl group and methylamine moiety.

- Storage : Stable at room temperature (RT), unlike 7-bromonaphthalen-2-amine hydrochloride .

- Higher molecular weight (312.64 vs. 267.55 g/mol) may reduce solubility in aqueous media.

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine Hydrochloride (C₁₃H₁₄BrNO·HCl)

- Molecular Weight : 336.63 g/mol .

- Structure : Features a naphthalene core linked to an ethylmethylamine group via an ether bond.

- Solubility : Likely higher than 7-bromonaphthalen-2-amine hydrochloride due to the ether oxygen, which improves hydrogen bonding .

- Key Differences :

- Ether linkage introduces flexibility, altering conformational stability compared to the rigid amine-substituted naphthalene.

- Bromine at position 6 (vs. 7) may affect electronic distribution and reactivity.

{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine Hydrochloride (C₁₄H₁₂BrFNO·HCl)

- Molecular Weight : 348.62 g/mol .

- Structure: Combines a fluorophenyl group with a bromophenoxy substituent.

- Applications: Potential use in CNS-targeted drug design due to fluorine’s electronegativity and bromine’s lipophilicity .

- Key Differences: Fluorine substituent enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Biological Activity

7-Bromonaphthalen-2-amine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.

This compound is characterized by its bromine substitution on the naphthalene ring, which influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Oxidation Reactions : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction Reactions : Reduction can yield corresponding amines or hydrocarbons.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can alter enzyme activity and influence various biological pathways, contributing to its potential therapeutic effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Enzyme Interaction : It has been employed in studies focusing on enzyme interactions, particularly protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes .

- Antitumor Activity : Research indicates that derivatives of 7-Bromonaphthalen-2-amine may enhance T cell anti-tumor immunity by inhibiting PTP1B and PTPN2, thus potentially serving as a therapeutic agent in cancer treatment .

- Antioxidant Properties : Compounds similar to 7-Bromonaphthalen-2-amine have shown radical scavenging abilities, indicating potential applications in mitigating oxidative stress-related conditions .

Study on Antitumor Mechanisms

In a recent study, 7-Bromonaphthalen-2-amine derivatives were synthesized and evaluated for their ability to inhibit PTPs. The results demonstrated significant enhancement of T cell responses against tumors, suggesting that these compounds could be developed into novel cancer therapies .

Antioxidant Evaluation

Another investigation focused on the antioxidant properties of related compounds, revealing that they effectively reduced oxidative stress markers in endothelial cells. This suggests a potential role in preventing inflammation-related diseases .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromonaphthalen-2-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Common synthetic pathways include bromination of naphthalen-2-amine derivatives under halogenation conditions (e.g., using Br₂ or NBS) followed by HCl salt formation. Optimization involves adjusting parameters such as reaction temperature (e.g., 0–60°C), stoichiometry of brominating agents, and solvent polarity (e.g., DCM vs. THF). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification typically employs recrystallization from ethanol/water mixtures .

- Data Validation : Confirm product identity using -NMR (to verify aromatic proton shifts) and LC-MS (to confirm molecular weight and purity ≥95%) .

Q. Which analytical techniques are most reliable for characterizing 7-Bromonaphthalen-2-amine hydrochloride?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy : -NMR (to resolve bromine-induced deshielding effects at C7) and FT-IR (to confirm amine hydrochloride N-H stretches at 2500–3000 cm⁻¹).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment.

- Elemental Analysis : Validate stoichiometry via CHNS analysis (e.g., Br% should match theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 7-Bromonaphthalen-2-amine hydrochloride derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or isotopic interference. Mitigation strategies include:

- Solvent Removal : Use high-vacuum drying or lyophilization to eliminate residual DMSO/water.

- Isotopic Purity : Confirm reagent grade (e.g., ≥99% D₂O for NMR solvents).

- Computational Validation : Compare experimental -NMR shifts with DFT-predicted chemical shifts (software: Gaussian or ORCA) .

Q. What experimental design principles apply when studying the biological activity of 7-Bromonaphthalen-2-amine hydrochloride?

- Methodological Answer :

- Dose-Response Studies : Use factorial design (e.g., 2³ design) to test variables like concentration (1–100 µM), exposure time (6–48 hours), and cell type specificity.

- Controls : Include negative controls (vehicle-only) and positive controls (e.g., known kinase inhibitors for enzyme assays).

- Replication : Triplicate experiments with blinded analysis to minimize bias .

Q. How can stability studies be designed to evaluate 7-Bromonaphthalen-2-amine hydrochloride under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose samples to stress conditions (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC.

- Light Sensitivity : Compare stability in amber vs. clear glass vials under UV light (λ = 365 nm).

- pH Effects : Test solubility and degradation in buffers (pH 2–9) to simulate physiological extremes .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.